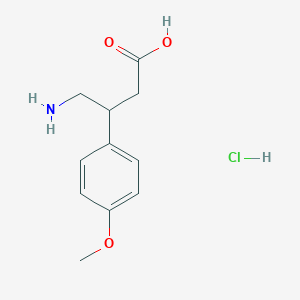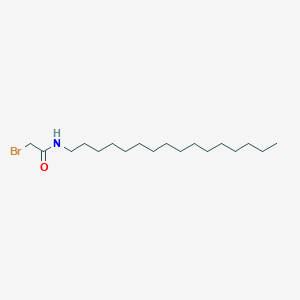
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Overview
Description
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a compound with the CAS Number: 7123-77-5 . It has a molecular weight of 263.81 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation .Molecular Structure Analysis
The 3D structure of similar compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to explore the properties of these compounds, free from the influence of the crystal field .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The compound has a melting point range of 160-163°C . It is a powder at room temperature .Scientific Research Applications
Antiviral Research
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride: has been studied for its potential antiviral properties. Derivatives of adamantane, such as amantadine, have shown activity against influenza viruses by inhibiting viral replication. The compound’s structure could be modified to enhance its affinity for viral proteins, potentially leading to the development of new antiviral drugs .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for creating new molecules with biological activity. Its adamantane core provides a rigid framework that can interact with various biological targets, which is crucial for the development of new therapeutic agents .
Material Science
The adamantane structure imparts high thermal stability and resistance to chemical reagents, making 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride a candidate for creating advanced materials. These materials could be used in high-performance coatings, polymers, and nanocomposites .
Catalysis
Adamantane derivatives are known to be involved in catalytic processes due to their stable cage-like structure4-(Adamantan-1-yl)-2-chloroaniline hydrochloride could be utilized in designing catalysts for organic synthesis, potentially improving reaction efficiency and selectivity .
Neuroscience Research
The adamantane moiety is present in several drugs that affect the central nervous system, such as memantine used in Alzheimer’s disease treatment. Research into 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride could lead to new insights into neuroprotective agents or treatments for neurodegenerative diseases .
Analytical Chemistry
Due to its unique chemical structure, 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride can be used as a standard or reagent in analytical chemistry. It could help in the development of new analytical methods for detecting complex biological molecules or environmental pollutants .
Mechanism of Action
Safety and Hazards
Future Directions
Adamantane derivatives are a promising area of research in the field of medicinal chemistry. Their high reactivity makes them suitable as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
4-(1-adamantyl)-2-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN.ClH/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16;/h1-2,6,10-12H,3-5,7-9,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHHMOIVXAEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)
![(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1372166.png)


![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)



![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)


![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)
